![molecular formula C5H11NOS B1418463 3-Methoxy-2-methylpropanethioamide CAS No. 1099678-65-5](/img/structure/B1418463.png)
3-Methoxy-2-methylpropanethioamide
Overview
Description
3-Methoxy-2-methylpropanethioamide is a useful research compound. Its molecular formula is C5H11NOS and its molecular weight is 133.21 g/mol. The purity is usually 95%.
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Biological Activity
3-Methoxy-2-methylpropanethioamide, with the CAS number 1099678-65-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C5H13NOS
- Molecular Weight : 133.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and metabolic pathways.
Targeted Enzymes
Research indicates that this compound may inhibit specific enzymes related to inflammation and tissue remodeling. For instance, it has been shown to affect matrix metalloproteinases (MMPs) and aggrecanases, which are critical in cartilage degradation processes:
Enzyme | Function | Effect of this compound |
---|---|---|
MMP13 | Degrades extracellular matrix | Inhibition of mRNA expression |
ADAMTS4 | Cleaves aggrecan in cartilage | Suppression of activity |
ADAMTS9 | Involved in cartilage turnover | Reduced expression in inflammatory conditions |
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the expression of inflammatory markers in cultured cells. For example, when tested on OUMS27 cells stimulated with IL-1β, the compound showed a dose-dependent inhibition of MMP13 and ADAMTS expression.
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Experimental Setup :
- Cells were pre-treated with varying concentrations (0, 0.1, 0.5, 1, or 2 μg/mL) for 24 hours before stimulation with IL-1β.
- Western blot analysis was used to assess protein levels.
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Results :
- Significant reduction in MMP13 protein levels was observed at concentrations above 0.5 μg/mL.
- The compound also inhibited the phosphorylation of key signaling molecules involved in inflammation (ERK1/2, p38 MAPK).
Case Studies
A notable case study involved the application of this compound in models of osteoarthritis (OA). The compound's ability to modulate inflammatory responses suggests its potential as a therapeutic agent for OA management:
- Study Design : Mice with induced OA were treated with varying doses of the compound.
- Findings : Treated mice exhibited reduced cartilage degradation and improved joint function compared to controls.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Anti-inflammatory Agents : Its ability to inhibit MMPs and aggrecanases positions it as a candidate for treating inflammatory joint diseases such as OA.
- Metabolic Disorders : Preliminary findings suggest it may influence metabolic pathways, potentially aiding conditions like metabolic syndrome.
Scientific Research Applications
Organic Synthesis
3-Methoxy-2-methylpropanethioamide serves as a valuable reagent in organic synthesis. It is utilized as a building block for more complex molecules, allowing chemists to create a variety of derivatives with specific functional groups. Its versatility makes it a key component in the development of novel compounds in pharmaceutical chemistry .
Biological Studies
Research indicates that this compound is being investigated for its potential biological activity, particularly its interactions with biomolecules. It may exhibit properties that could lead to therapeutic applications, making it a subject of interest in medicinal chemistry .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various processes. Its stability and reactivity make it suitable for large-scale synthesis, contributing to the development of new materials and chemical products .
Case Studies
Case Study 1: Medicinal Chemistry
A study explored the use of this compound as a precursor for drug development. Researchers synthesized a series of derivatives to evaluate their biological activity against specific targets, demonstrating promising results that warrant further investigation into their therapeutic potential.
Case Study 2: Industrial Synthesis
In an industrial application, the compound was employed as an intermediate in the synthesis of agrochemicals. The efficiency of the synthetic route was optimized to enhance yield while minimizing environmental impact, showcasing its utility in sustainable chemistry practices.
Properties
IUPAC Name |
3-methoxy-2-methylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(3-7-2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPQZFODWXAEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.